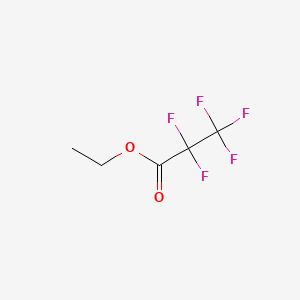

Ethyl pentafluoropropionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOFMRQAMAZKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059980 | |

| Record name | Ethyl perfluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426-65-3 | |

| Record name | Ethyl 2,2,3,3,3-pentafluoropropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl perfluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl pentafluoropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl Pentafluoropropionate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl pentafluoropropionate (EFPE) is a pivotal fluorinated building block in contemporary synthetic chemistry, finding extensive application within the pharmaceutical and agrochemical sectors. The distinct physicochemical properties conferred by the pentafluoropropionyl group render it an invaluable reagent for introducing fluorine into molecules. This strategic incorporation can modulate biological activity, enhance metabolic stability, and alter lipophilicity. This in-depth guide provides a thorough analysis of the molecular weight of this compound, complemented by a detailed examination of its synthesis, characterization, and diverse applications. This document aims to explain the causality behind experimental choices in its handling and utilization, presenting field-proven insights for researchers, scientists, and professionals in drug development. All protocols and data are presented to ensure scientific integrity and reproducibility.

Core Properties and Molecular Weight Determination

The molecular weight of a compound is a fundamental characteristic that governs its stoichiometric relationships in chemical reactions and significantly influences its physical properties.

Chemical Structure and Formula

This compound is the ethyl ester of pentafluoropropionic acid. Its molecular structure features a three-carbon chain where the two carbons adjacent to the carbonyl group are perfluorinated.

Chemical Formula: C₅H₅F₅O₂[1][2][3][4]

Structure:

Calculation of Molecular Weight

The molecular weight (MW) is determined by summing the atomic weights of all atoms within the molecule. Utilizing the most common isotopes:

-

Carbon (C): 5 atoms × 12.011 amu = 60.055 amu

-

Hydrogen (H): 5 atoms × 1.008 amu = 5.040 amu

-

Fluorine (F): 5 atoms × 18.998 amu = 94.990 amu

-

Oxygen (O): 2 atoms × 15.999 amu = 31.998 amu

Molecular Weight (MW) = 60.055 + 5.040 + 94.990 + 31.998 = 192.083 g/mol

This calculated value is in agreement with the monoisotopic mass and average molecular weight reported in authoritative chemical databases.[5]

Physicochemical Data Summary

A thorough understanding of EFPE necessitates familiarity with its key physical and chemical properties, which are crucial for designing experiments, ensuring safe handling, and predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Weight | 192.08 g/mol | [5] |

| CAS Number | 426-65-3 | [1][5] |

| Density | 1.299 g/mL at 25 °C | [5] |

| Boiling Point | 75-76 °C | [5] |

| Flash Point | 2 °C (35.6 °F) - closed cup | [5] |

| Refractive Index (n20/D) | 1.301 | [5] |

| Appearance | Colorless liquid | [1][4][6] |

Synthesis and Purification

The predominant method for both laboratory and industrial synthesis of this compound is the esterification of pentafluoropropionic acid with ethanol.[6] The selection of an appropriate catalyst and reaction conditions is paramount for achieving high yield and purity.

Esterification of Pentafluoropropionic Acid

This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which is favored for its efficacy and cost-effectiveness.[6]

Reaction:

CF₃CF₂COOH + CH₃CH₂OH ⇌ CF₃CF₂COOCH₂CH₃ + H₂O

The reversible nature of this reaction requires the removal of water to shift the equilibrium towards the product. This is often accomplished through azeotropic distillation.

Detailed Experimental Protocol

Materials:

-

Pentafluoropropionic acid (1.0 eq)

-

Anhydrous ethanol (3.0 eq)

-

Concentrated sulfuric acid (catalytic amount, ~2-5 mol%)

-

Dean-Stark apparatus

-

Toluene (as an azeotroping agent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.

-

Charging Reagents: The flask is charged with pentafluoropropionic acid, anhydrous ethanol, toluene, and a magnetic stir bar.

-

Catalyst Addition: Concentrated sulfuric acid is slowly added to the cooled, stirring reaction mixture. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by ethanol.

-

Reflux and Water Removal: The mixture is heated to reflux. The toluene-water azeotrope is collected in the Dean-Stark trap, which effectively removes water and drives the reaction to completion. The process is continued until no more water is collected.

-

Workup: The reaction mixture is cooled to room temperature, transferred to a separatory funnel, and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Self-Validation: The cessation of CO₂ effervescence indicates complete neutralization of the acid.

-

Extraction and Drying: The organic layer is washed with brine and subsequently dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the crude product is purified by fractional distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The unambiguous identification of the synthesized this compound is accomplished through a combination of spectroscopic techniques, each providing unique structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will display a quartet corresponding to the -OCH₂- protons and a triplet for the -CH₃ protons, with coupling constants characteristic of an ethyl group.

-

¹⁹F NMR: Two distinct signals will be observed: a triplet for the -CF₃ group and a quartet for the -CF₂- group, with coupling between them.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the two fluorinated carbons, and the two carbons of the ethyl group, with observable C-F coupling patterns.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by a strong absorption band for the C=O (carbonyl) stretching vibration, typically in the range of 1770-1790 cm⁻¹. Prominent C-F stretching vibrations will also be present in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 192.08 may be observed. Common fragments include the loss of the ethoxy group (-OCH₂CH₃) and the formation of the pentafluoropropionyl cation (CF₃CF₂CO⁺).

Characterization Logic Diagram

Caption: Logic diagram for the spectroscopic confirmation of EFPE.

Applications in Drug Development and Research

The introduction of fluorine into organic molecules can significantly modify their properties. This compound is a key reagent for incorporating the pentafluoropropionyl group, which can lead to:

-

Enhanced Metabolic Stability: The robust C-F bonds are resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.

-

Increased Lipophilicity: Fluorine substitution can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability.

-

Modulated Binding Affinity: The electron-withdrawing nature of the fluoroalkyl group can alter the pKa of adjacent functional groups, thereby influencing drug-target interactions.

This compound is utilized in the synthesis of a variety of pharmaceuticals and agrochemicals, contributing to their enhanced efficacy and stability.[1] It also serves as an economical source for pentafluoroethylation reactions in organic synthesis.[7]

Safety and Handling

This compound is a highly flammable liquid and vapor.[8][9] It causes skin and serious eye irritation and may cause respiratory irritation.[8][9][10][11] Handling should be performed in a well-ventilated fume hood.[10][11] The use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[11] Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][10][11]

Conclusion

The molecular weight of this compound (192.08 g/mol ) is a fundamental parameter that underpins its application in quantitative chemical synthesis. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and the rationale behind its characterization. For researchers and professionals in the field of drug development, a thorough understanding of this versatile fluorinated building block is essential for harnessing its unique properties in the design of next-generation therapeutics and advanced functional materials.

References

-

Chem-Impex. This compound. [Link]

-

PrepChem.com. Synthesis of Ethyl pentafluoropropionylacetate. [Link]

-

CP Lab Safety. This compound, min 98%, 100 grams. [Link]

-

Organic Chemistry Portal. Direct Synthesis of Pentafluoroethyl Copper from Pentafluoropropionate as an Economical C2F5 Source: Application to Pentafluoroethylation of Arylboronic Acids and Aryl Bromides. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, 25G | Labscoop [labscoop.com]

- 4. L01782.14 [thermofisher.com]

- 5. This compound 98 426-65-3 [sigmaaldrich.com]

- 6. Page loading... [guidechem.com]

- 7. Direct Synthesis of Pentafluoroethyl Copper from Pentafluoropropionate as an Economical C2F5 Source: Application to Pentafluoroethylation of Arylboronic Acids and Aryl Bromides [organic-chemistry.org]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Ethyl pentafluoropropionate physical properties

An In-depth Technical Guide to the Physical Properties of Ethyl Pentafluoropropionate

Abstract

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound (CAS No: 426-65-3). As a key fluorinated building block, its unique physicochemical characteristics, stemming from the strong fluorine-carbon bonds, make it an invaluable reagent in diverse fields such as pharmaceuticals, agrochemicals, and advanced materials science.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed data, experimental protocols for property determination, and safety information to facilitate its effective and safe application in a laboratory setting. We will delve into its structural identity, thermal properties, solubility, and spectroscopic signatures, providing the foundational knowledge necessary for its use in synthesis and material innovation.

Chemical Identity and Structure

This compound is a fluorinated ester, appearing as a colorless to pale yellow liquid with a characteristic fruity, ester-like odor at room temperature.[2] Its structure consists of an ethyl group bonded to the carboxylate of a pentafluoropropionyl moiety.[2] This high degree of fluorination imparts exceptional chemical stability and unique reactivity.[1]

The fundamental identifiers and structural details are summarized below.

| Identifier | Value | Source |

| CAS Number | 426-65-3 | [1] |

| Molecular Formula | C₅H₅F₅O₂ | [1][3][4] |

| Linear Formula | C₂F₅CO₂C₂H₅ | |

| Molecular Weight | 192.09 g/mol | [1] |

| IUPAC Name | ethyl 2,2,3,3,3-pentafluoropropanoate | [4][5] |

| Synonyms | Pentafluoropropionic acid ethyl ester, Ethyl perfluoropropionate | [1][5][6] |

| SMILES String | CCOC(=O)C(F)(F)C(F)(F)F | [4] |

| InChI Key | DBOFMRQAMAZKQY-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical properties of this compound are dominated by its fluorinated tail, which influences its volatility, density, and interactions with other molecules. These properties are critical for predicting its behavior in reactions, purification processes, and formulation studies.

| Property | Value | Conditions | Source |

| Appearance | Colorless to almost colorless clear liquid | Ambient | [1] |

| Odor | Mild, fruity, ester-like | Ambient | [2] |

| Boiling Point | 75-76 °C | Atmospheric Pressure | |

| Density | 1.299 g/mL | 25 °C | |

| Refractive Index | 1.301 | 20 °C, nD | |

| Flash Point | 2 °C (35.6 °F) | Closed Cup | |

| Solubility | Insoluble in water; Soluble in organic solvents | Ambient | [2] |

| Purity (Assay) | ≥98% | Gas Chromatography (GC) | [1][3] |

| Stability | Stable under standard ambient conditions | N/A | [2] |

| Reactivity | May undergo hydrolysis with strong acids or bases | N/A | [2] |

Synthesis and Key Applications

Synthesis Overview

This compound is produced synthetically and does not occur naturally.[2] The primary industrial method for its synthesis is the Fischer esterification of pentafluoropropionic acid with ethanol.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by ethanol.[2] The reaction is driven to completion by removing the water byproduct, often through distillation.[2]

Caption: Fischer esterification of pentafluoropropionic acid.

Core Applications

The unique properties imparted by the pentafluoroethyl group make this compound a versatile tool in scientific research and industry.

-

Fluorinated Chemical Synthesis : It serves as a fundamental building block for introducing the C₂F₅ group into complex molecules, which is crucial for enhancing the metabolic stability, lipophilicity, and binding affinity of pharmaceuticals and agrochemicals.[1] It is used as an economical source for generating pentafluoroethyl copper (CuC₂F₅), a key reagent for pentafluoroethylation reactions.[7]

-

Polymer Science : The compound is used in the production of fluorinated polymers.[1] These materials are prized for their high thermal stability and chemical resistance, making them ideal for high-performance coatings, sealants, and electronics.[1]

-

Analytical Chemistry : It is employed as a derivatizing agent in gas chromatography (GC).[1] By reacting it with analytes containing active hydrogens (e.g., alcohols, amines), their volatility is increased and detection limits, particularly for electron capture detection (ECD), are improved.

-

Surface Modification : this compound is utilized in surface treatments to create hydrophobic (water-repellent) surfaces on materials like textiles and electronics.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear functional group information. Key absorptions include a strong C=O stretching band for the ester group, typically around 1750 cm⁻¹, and very strong, complex bands in the 1100-1300 cm⁻¹ region corresponding to the C-F stretching vibrations of the CF₂ and CF₃ groups.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the ethyl group, showing a characteristic quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. ¹⁹F NMR is critical for confirming the pentafluoroethyl moiety, showing distinct signals for the CF₃ and CF₂ groups with characteristic splitting patterns.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern, which serves as a fingerprint for the molecule's structure.[10] The NIST WebBook provides reference mass spectral data for this compound.[10]

Experimental Protocols for Physical Property Determination

The following protocols describe standard laboratory methods for verifying key physical properties. These procedures are designed to be self-validating through the use of calibrated equipment and standardized techniques.

Protocol: Boiling Point Determination by Distillation

This method verifies the boiling point and serves as a purification step.

-

Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a calibrated thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation : Place a sample of this compound (e.g., 10 mL) and a few boiling chips into the round-bottom flask.

-

Heating : Gently heat the flask using a heating mantle.

-

Data Collection : Record the temperature at which a steady distillation rate is achieved and vapor and liquid are in equilibrium. This temperature is the boiling point. The expected range is 75-76 °C.

-

Validation : The sharpness of the boiling point range is an indicator of purity. A broad range may suggest impurities.

Caption: Experimental workflow for boiling point measurement.

Protocol: Density Measurement Using a Pycnometer

This protocol provides a precise method for determining the density of the liquid.

-

Preparation : Clean and dry a pycnometer (a flask of known volume) and record its mass (m₁).

-

Calibration : Fill the pycnometer with deionized water at a known temperature (e.g., 25 °C) and record the mass (m₂). The volume (V) of the pycnometer is (m₂ - m₁) / ρ_water.

-

Sample Measurement : Empty and dry the pycnometer, then fill it with this compound at the same temperature and record the new mass (m₃).

-

Calculation : The mass of the sample is (m₃ - m₁). The density (ρ) is calculated as (m₃ - m₁) / V. The expected value is approximately 1.299 g/mL at 25 °C.

-

Validation : Repeat the measurement multiple times to ensure reproducibility. The standard deviation of the measurements should be low.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the safe handling of all chemical reagents. This compound is a hazardous substance and requires appropriate precautions.[11]

-

Hazard Classifications : It is classified as a highly flammable liquid and vapor (Flam. Liq. 2), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[11]

-

Precautionary Measures :

-

Keep away from heat, sparks, open flames, and hot surfaces.[3] Use spark-proof tools and explosion-proof equipment.[11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Store in a tightly closed container in a dry, cool, and well-ventilated flammables area.[11][12]

-

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11]

Conclusion

This compound is a highly versatile and valuable fluorinated compound. Its well-defined physical properties, including a moderate boiling point, high density, and solubility in organic solvents, make it a manageable and effective reagent for a wide range of applications. A thorough understanding of its physicochemical and spectroscopic characteristics, combined with strict adherence to safety protocols, is essential for leveraging its full potential in the synthesis of novel materials, pharmaceuticals, and other advanced chemical products.

References

-

PrepChem.com. Synthesis of Ethyl pentafluoropropionylacetate. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - this compound. [Link]

-

Organic Chemistry Portal. Direct Synthesis of Pentafluoroethyl Copper from Pentafluoropropionate as an Economical C2F5 Source. [Link]

-

NIST. Propanoic acid, pentafluoro-, ethyl ester. [Link]

-

PubMed. Electron ionisation mass spectrometry of the pentafluoropropionate esters of trichothecene analogues and culmorin compounds from Fusarium species. [Link]

-

SIELC Technologies. Ethyl perfluoropropionate. [Link]

-

University of Rochester. NMR Chemical Shifts of Common Laboratory Solvents. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). [Link]

-

National Institutes of Health. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem. [Link]

-

National Institutes of Health. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC. [Link]

-

Science Skool!. Infrared Spectroscopy. [Link]

-

NIST. Propanoic acid, ethyl ester. [Link]

-

ResearchGate. IR spectra of ethyl propanoate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 25G | Labscoop [labscoop.com]

- 4. This compound, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. Ethyl perfluoropropionate | SIELC Technologies [sielc.com]

- 7. Direct Synthesis of Pentafluoroethyl Copper from Pentafluoropropionate as an Economical C2F5 Source: Application to Pentafluoroethylation of Arylboronic Acids and Aryl Bromides [organic-chemistry.org]

- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Science Skool - Infrared Spectroscopy [scienceskool.co.uk]

- 10. Propanoic acid, pentafluoro-, ethyl ester [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Guide to the Spectral Analysis of Ethyl Pentafluoropropionate

Introduction: The Analytical Significance of Ethyl Pentafluoropropionate

This compound (C₅H₅F₅O₂), a fluorinated ester, is a compound of increasing interest in materials science, pharmaceuticals, and as a synthetic building block.[1] Its unique physicochemical properties, imparted by the presence of the pentafluoroethyl group, necessitate a robust analytical framework for its unambiguous identification and characterization. This guide provides an in-depth exploration of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present and interpret the spectral data, and provide standardized protocols for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical chemistry of this important fluorinated compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Probing the Ethyl Group

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl ester moiety. The electron-withdrawing effect of the adjacent pentafluoropropionyl group significantly influences the chemical shifts of these protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of 0-10 ppm is appropriate.

-

-

Referencing: The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Data Summary: ¹H NMR of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~4.4 | Quartet (q) | 2H | ~7.1 | -OCH₂- |

| ~1.4 | Triplet (t) | 3H | ~7.1 | -CH₃ |

Interpretation:

The quartet at approximately 4.4 ppm is assigned to the methylene protons (-OCH₂-) of the ethyl group. These protons are deshielded due to the inductive effect of the adjacent oxygen atom and the pentafluoropropionyl group. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule, where n=3).

The triplet at around 1.4 ppm corresponds to the methyl protons (-CH₃). This signal is further upfield as these protons are more shielded. The signal is split into a triplet by the two neighboring methylene protons (n+1 rule, where n=2). The coupling constant for both the quartet and the triplet is approximately 7.1 Hz, a typical value for vicinal coupling in an ethyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of highly electronegative fluorine atoms has a profound effect on the chemical shifts of the carbon atoms in the pentafluoroethyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: As per the ¹H NMR protocol.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg' on Bruker instruments).

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range of 0-200 ppm.

-

-

Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Summary: ¹³C NMR of this compound

| Chemical Shift (δ) ppm | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~160 | Triplet (t) | C=O |

| ~118 | Quartet (q) of Triplets (t) | -CF₂- |

| ~107 | Triplet (t) of Quartets (q) | -CF₃ |

| ~64 | Singlet (s) | -OCH₂- |

| ~14 | Singlet (s) | -CH₃ |

Interpretation:

The carbonyl carbon (C=O) appears as a triplet around 160 ppm due to coupling with the two adjacent fluorine atoms of the -CF₂- group. The -CF₂- carbon signal, expected around 118 ppm, is a complex multiplet (a quartet of triplets) due to coupling with the three fluorine atoms of the -CF₃ group and the two fluorine atoms of the -CF₂- group itself. Similarly, the -CF₃ carbon at approximately 107 ppm appears as a triplet of quartets due to coupling with the two fluorine atoms of the -CF₂- group and the three fluorine atoms of the -CF₃ group. The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group appear as singlets at around 64 ppm and 14 ppm, respectively, as they are not directly coupled to fluorine.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorinated Moiety

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.[2] The chemical shifts and coupling patterns are characteristic of the electronic environment of the fluorine nuclei.

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: As per the ¹H NMR protocol.

-

Instrumentation: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width (sw): A wide spectral width is often necessary for fluorinated compounds, for instance, from 0 to -200 ppm.

-

-

Referencing: The spectrum is typically referenced to an external standard such as CFCl₃ (δ = 0 ppm).

Data Summary: ¹⁹F NMR of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -81 | Triplet (t) | ~ 8 | -CF₃ |

| ~ -122 | Quartet (q) | ~ 8 | -CF₂- |

Interpretation:

The ¹⁹F NMR spectrum displays two main signals. The triplet at approximately -81 ppm is assigned to the three fluorine atoms of the trifluoromethyl (-CF₃) group. This signal is split into a triplet by the two adjacent fluorine atoms of the -CF₂- group. The quartet at around -122 ppm corresponds to the two fluorine atoms of the difluoromethylene (-CF₂-) group. This signal is split into a quartet by the three adjacent fluorine atoms of the -CF₃ group. The observed coupling constant of approximately 8 Hz is a typical value for ³J(F-F) coupling.

II. Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. The IR spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and C-F bonds.

Experimental Protocol for FT-IR Spectroscopy:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two KBr or NaCl plates.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Background Correction: A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.

Data Summary: Key IR Absorptions for this compound

| Wavenumber (ν) cm⁻¹ | Intensity | Assignment |

| ~2990 | Medium | C-H stretch (ethyl group) |

| ~1780 | Strong | C=O stretch (ester) |

| ~1300-1100 | Very Strong | C-F stretch |

| ~1030 | Strong | C-O stretch (ester) |

Interpretation:

The most prominent feature in the IR spectrum is the strong absorption band around 1780 cm⁻¹. This is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The presence of the highly electronegative fluorine atoms on the α-carbon leads to a shift of this band to a higher wavenumber compared to non-fluorinated esters. The very strong and broad absorption in the 1300-1100 cm⁻¹ region is attributed to the C-F stretching vibrations of the pentafluoroethyl group. The C-H stretching vibrations of the ethyl group are observed as a medium intensity band around 2990 cm⁻¹. A strong C-O stretching band for the ester linkage is also expected around 1030 cm⁻¹.

III. Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method for analyzing volatile compounds like this compound, which causes fragmentation of the molecule, providing valuable structural information. The mass spectrum of this compound can be found in the NIST WebBook.[3]

Experimental Protocol for GC-MS (EI):

-

Sample Introduction: The sample is introduced into a gas chromatograph (GC) for separation, and then enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Detection: An electron multiplier detector.

Data Summary: Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 192 | [C₅H₅F₅O₂]⁺ (Molecular Ion) |

| 163 | [C₄H₂F₅O]⁺ |

| 147 | [C₂F₅CO]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [CO₂C₂H₅]⁺ |

| 29 | [C₂H₅]⁺ |

Interpretation of the Fragmentation Pattern:

The molecular ion peak ([M]⁺) is observed at m/z 192, corresponding to the molecular weight of this compound. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and neutral radicals. Key fragmentation pathways include:

-

Loss of an ethoxy radical (•OC₂H₅): This leads to the formation of the pentafluoropropionyl cation at m/z 147.

-

Loss of carbon monoxide (CO) from the pentafluoropropionyl cation: This results in the pentafluoroethyl cation at m/z 119.

-

Cleavage of the C-C bond in the pentafluoroethyl group: This can lead to the formation of the trifluoromethyl cation at m/z 69.

-

Loss of a fluorine atom: This can also contribute to various fragment ions.

-

Rearrangement and cleavage of the ethyl ester group: This can result in fragments such as the ethoxycarbonyl cation at m/z 45 and the ethyl cation at m/z 29.

Sources

Synthesis of ethyl pentafluoropropionate mechanism

An In-Depth Technical Guide to the Synthesis of Ethyl Pentafluoropropionate

Abstract

This compound (EFPE) is a pivotal fluorinated building block in modern synthetic chemistry, prized for its unique physicochemical properties that impart desirable characteristics to a range of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the predominant synthetic methodologies for EFPE, with a deep dive into the underlying reaction mechanisms. We will explore the nuances of experimental design, the rationale behind procedural choices, and provide detailed, field-tested protocols. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of EFPE synthesis.

Introduction: The Significance of this compound

The incorporation of fluorine into organic molecules can dramatically alter their biological and material properties. The pentafluoropropionyl group (CF3CF2CO-), in particular, offers a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character. This compound serves as a key intermediate for introducing this moiety. Its applications are diverse, ranging from the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) to the development of high-performance polymers and liquid crystals. Understanding the efficient and scalable synthesis of EFPE is, therefore, a critical enabler for innovation in these fields.

Core Synthesis Mechanisms and Methodologies

The synthesis of this compound can be broadly categorized into two primary strategies: direct esterification of pentafluoropropionic acid and nucleophilic substitution on pentafluoropropionyl halides. Each approach has distinct advantages and is suited to different laboratory and industrial contexts.

Fischer-Speier Esterification of Pentafluoropropionic Acid

The most direct and atom-economical route to this compound is the acid-catalyzed esterification of pentafluoropropionic acid (PFPA) with ethanol. This classic Fischer-Speier reaction is an equilibrium process that relies on the removal of water to drive the reaction to completion.

2.1.1. Mechanistic Deep Dive

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism:

-

Protonation of the Carbonyl Oxygen: A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the pentafluoropropionic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethanol: The lone pair of electrons on the oxygen atom of ethanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process.

-

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

-

Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another molecule of ethanol, to yield the final product, this compound, and regenerate the acid catalyst.

The strong electron-withdrawing nature of the pentafluoropropyl group enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by ethanol. However, it also slightly decreases the basicity of the carbonyl oxygen, requiring a strong acid catalyst for efficient protonation.

2.1.2. Visualizing the Fischer-Speier Mechanism

Caption: Mechanism of Fischer-Speier esterification for EFPE synthesis.

2.1.3. Experimental Protocol: Fischer-Speier Esterification

Materials:

-

Pentafluoropropionic acid (PFPA)

-

Anhydrous ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a reflux condenser and drying tube

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask, combine pentafluoropropionic acid (1.0 eq) and anhydrous ethanol (3.0-5.0 eq). The excess ethanol serves as both a reactant and a solvent, helping to shift the equilibrium towards the product side.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture with gentle swirling. The addition should be done cautiously as it is an exothermic process.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing cold water or ice.

-

Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Separate the organic layer.

-

Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Purify the crude this compound by fractional distillation to obtain the final product.

Trustworthiness Note: The use of anhydrous ethanol and a drying tube is crucial to minimize the presence of water, which would otherwise hinder the forward reaction by Le Châtelier's principle. The careful neutralization step is critical for safety and to prevent hydrolysis of the ester product during workup.

Synthesis from Pentafluoropropionyl Chloride

An alternative and often faster route involves the use of a more reactive acylating agent, such as pentafluoropropionyl chloride (PFPC). This method avoids the equilibrium limitations of Fischer esterification.

2.2.1. Mechanistic Considerations

The reaction of an acyl chloride with an alcohol proceeds through a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of ethanol attacks the highly electrophilic carbonyl carbon of pentafluoropropionyl chloride. The chloride is an excellent leaving group, making the carbonyl carbon very reactive.

-

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

-

Deprotonation: The resulting oxonium ion is deprotonated, often by a weak base like pyridine or triethylamine, which is added to the reaction mixture to neutralize the HCl generated in situ. This neutralization step is critical as HCl can catalyze undesirable side reactions.

2.2.2. Visualizing the Acyl Chloride Route

Caption: Synthesis of EFPE via pentafluoropropionyl chloride.

2.2.3. Experimental Protocol: Acyl Chloride Method

Materials:

-

Pentafluoropropionyl chloride (PFPC)

-

Anhydrous ethanol

-

Anhydrous pyridine or triethylamine

-

Anhydrous diethyl ether or dichloromethane (as solvent)

-

Round-bottom flask equipped with a dropping funnel and a nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve anhydrous ethanol (1.0 eq) and anhydrous pyridine (1.1 eq) in an anhydrous solvent like diethyl ether.

-

Addition of Acyl Chloride: Cool the solution in an ice bath to 0 °C. Add pentafluoropropionyl chloride (1.0 eq) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of a precipitate (pyridinium chloride) will be observed.

-

Workup:

-

Filter the reaction mixture to remove the pyridinium chloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with cold dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by fractional distillation.

Trustworthiness Note: The use of anhydrous conditions and an inert atmosphere is paramount to prevent the hydrolysis of the highly reactive pentafluoropropionyl chloride. The dropwise addition at low temperatures is a critical safety and control measure.

Data Summary and Comparison

| Parameter | Fischer-Speier Esterification | Acyl Chloride Method |

| Starting Materials | Pentafluoropropionic acid, Ethanol | Pentafluoropropionyl chloride, Ethanol |

| Reagents | Strong acid catalyst (e.g., H₂SO₄) | Base (e.g., Pyridine) |

| Reaction Conditions | Reflux (80-90 °C) | 0 °C to room temperature |

| Reaction Time | 4-6 hours | 1-2 hours |

| Byproducts | Water | HCl (neutralized by base) |

| Advantages | Atom economical, cheaper starting material | Faster reaction, higher yield, not equilibrium limited |

| Disadvantages | Equilibrium limited, requires water removal | More expensive and moisture-sensitive starting material |

Conclusion and Future Perspectives

The synthesis of this compound is well-established, with the Fischer-Speier esterification and the acyl chloride method being the most prevalent routes. The choice of method often depends on the desired scale, cost considerations, and available starting materials. For large-scale industrial production, the direct esterification of PFPA is often favored due to its lower cost and atom economy, despite the challenges of managing the reaction equilibrium. For laboratory-scale synthesis where speed and high yield are paramount, the acyl chloride method is often the preferred choice.

Future research in this area may focus on developing greener and more sustainable catalytic systems for the direct esterification process, potentially utilizing solid acid catalysts to simplify purification and catalyst recycling. Additionally, flow chemistry approaches could offer enhanced control over reaction parameters, leading to improved yields and safety profiles for both methodologies. A thorough understanding of the mechanisms and protocols outlined in this guide will empower researchers to make informed decisions and successfully synthesize this valuable fluorinated building block for their specific applications.

References

A Guide to the Commercial Landscape of Ethyl Pentafluoropropionate for Researchers and Drug Developers

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and biological properties. Among the diverse array of fluorinated building blocks, ethyl pentafluoropropionate has emerged as a versatile and economically viable reagent for the introduction of the valuable pentafluoroethyl (C2F5) moiety. This guide provides an in-depth technical overview of the commercial availability, chemical properties, and critical applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Strategic Importance of the Pentafluoroethyl Group

The introduction of a pentafluoroethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Unlike the more common trifluoromethyl group, the C2F5 substituent offers a distinct electronic and steric profile, providing an alternative vector for property modulation in drug design. Its enhanced lipophilicity can improve membrane permeability and oral bioavailability, while the strong carbon-fluorine bonds often increase resistance to metabolic degradation, thereby extending a drug candidate's half-life.

Commercial Availability and Supplier Overview

This compound (CAS No. 426-65-3) is readily available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at a purity of 98% or higher, suitable for most synthetic applications. Below is a comparative table of prominent suppliers.

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 290920 | 98% | 25 g, Bulk inquiries |

| Thermo Fisher Scientific (Alfa Aesar) | L01782 | 98+% | 5 g, 25 g |

| TCI America | P1123 | >98.0% (GC) | 25 g, 500 g, Bulk inquiries |

| Chem-Impex | 290920 | ≥ 98% (GC) | 5 g, 25 g |

| SynQuest Laboratories | 2123-3-13 | 98% | Inquire for quantities |

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties and Specifications

Understanding the physical and chemical properties of this compound is crucial for its safe handling, storage, and effective use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C5H5F5O2 | [1][2] |

| Molecular Weight | 192.08 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 75-76 °C | [2][3] |

| Density | 1.299 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.301 | [2][3] |

| Purity | Typically ≥98% (GC) | [1][2][4] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the esterification of pentafluoropropionic acid with ethanol.[5] This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.

Caption: Synthesis of this compound.

Key Application: A Gateway to Pentafluoroethylated Compounds

A significant application of this compound in research and development is its role as a precursor for the in-situ generation of pentafluoroethylating agents.

Generation of Pentafluoroethyl Copper (CuC2F5)

This compound serves as an economical and efficient source of the pentafluoroethyl group for the synthesis of pentafluoroethyl copper (CuC2F5).[6] This reagent is a valuable tool for the pentafluoroethylation of various organic substrates.

Caption: Pentafluoroethylation Workflow.

Experimental Protocol: Pentafluoroethylation of Arylboronic Acids

The following is a representative, self-validating protocol for the pentafluoroethylation of an arylboronic acid using this compound as the C2F5 source.

Materials:

-

This compound (≥98%)

-

Copper(I) chloride (CuCl)

-

Potassium tert-butoxide (t-BuOK)

-

Arylboronic acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an inert atmosphere, add copper(I) chloride (1.0 equiv) and potassium tert-butoxide (1.1 equiv).

-

Solvent Addition: Add anhydrous DMF and stir the suspension.

-

Reagent Addition: Add this compound (1.2 equiv) to the mixture and stir at room temperature for 30 minutes to allow for the in-situ formation of the pentafluoroethyl copper reagent.

-

Substrate Addition: Add the arylboronic acid (1.0 equiv) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by comparing the analytical data (e.g., NMR, MS) of the purified product with the expected data for the pentafluoroethylated arene. The presence of the characteristic C-F coupling patterns in the 19F NMR spectrum is a key indicator of successful pentafluoroethylation.

Handling and Safety Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5][7] It is an irritant to the skin and eyes.[5][7] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[5][7]

Key Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7]

-

Ensure adequate ventilation.[5]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

Conclusion

This compound is a commercially accessible and versatile building block that plays a crucial role in modern synthetic chemistry, particularly for the introduction of the pentafluoroethyl group. Its utility as a cost-effective precursor to valuable pentafluoroethylating agents makes it an indispensable tool for researchers and professionals in drug discovery and materials science. A thorough understanding of its properties, availability, and reaction protocols is key to leveraging its full potential in the development of novel and improved chemical entities.

References

-

CP Lab Safety. This compound, 25g, Each. [Link]

-

CP Lab Safety. This compound, min 98%, 100 grams. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. Direct Synthesis of Pentafluoroethyl Copper from Pentafluoropropionate as an Economical C2F5 Source: Application to Pentafluoroethylation of Arylboronic Acids and Aryl Bromides [organic-chemistry.org]

- 5. Page loading... [guidechem.com]

- 6. This compound 98 426-65-3 [sigmaaldrich.com]

- 7. CAS # 959261-25-7, Pentafluoropropionic acid octadecyl ester - chemBlink [chemblink.com]

Ethyl Pentafluoropropionate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl pentafluoropropionate is a versatile fluorinated compound with significant applications in advanced materials and organic synthesis.[1] Its unique properties, such as enhanced thermal and chemical resistance, make it a valuable reagent in the aerospace, automotive, and pharmaceutical industries.[1] This guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, designed to ensure the well-being of laboratory personnel and the integrity of research.

Chemical Identity and Properties

This compound, also known as pentafluoropropionic acid ethyl ester, is a colorless liquid with a mild, ester-like odor.[1][2] Its strong fluorine-carbon bonds contribute to its exceptional stability and unique reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 426-65-3 | [1][3][4] |

| Molecular Formula | C5H5F5O2 | [1][4] |

| Molecular Weight | 192.09 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 75-76 °C | [5][6] |

| Density | 1.299 - 1.3 g/mL at 25 °C | [1][5][6] |

| Flash Point | 2 °C (closed cup) | [5][6] |

| Refractive Index | n20/D 1.301 | [5][6] |

| Water Solubility | Insoluble | [2] |

| Solubility in other solvents | Soluble in organic solvents | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical and requires careful handling.[3] It is a highly flammable liquid and vapor, and it causes skin and serious eye irritation.[4][7][8][9] It may also cause respiratory irritation.[3]

Table 2: GHS Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor | Danger | 🔥 | [4][5][6][7][8][9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | ❗ | [4][7][8][9][10] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | ❗ | [4][7][8][9][10] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation | Warning | ❗ | [3][5][6][10] |

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is crucial in the event of exposure.[11]

Inhalation:

-

Remove the individual to fresh air and keep them comfortable for breathing.[3][10][11]

-

If the person is not breathing, administer artificial respiration.[10]

-

Seek medical attention if you feel unwell.[3]

Skin Contact:

Eye Contact:

-

Remove contact lenses, if present and easy to do. Continue rinsing.[3][7][8]

-

If eye irritation persists, get medical advice or attention.[3][8]

Ingestion:

-

Do NOT induce vomiting.[7]

-

Never give anything by mouth to an unconscious person.[7]

-

Seek immediate medical attention.[10]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Protocol

This compound is highly flammable, and its vapors can form explosive mixtures with air.[10]

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[10] Water mist can be used to cool closed containers.[10]

-

Unsuitable Extinguishing Media: No information available.[10]

-

Specific Hazards: Vapors may travel to a source of ignition and flash back.[10] Containers may explode when heated.[10] Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[4][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Accidental Release Protocol

In the event of a spill, immediate and coordinated action is necessary to mitigate the hazard.

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Isolate: Isolate the spill area and prevent entry.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[3][10] Use non-sparking tools and explosion-proof equipment.[3][10]

-

Containment: Soak up the spill with an inert absorbent material like sand, silica gel, or a universal binder.[10][11]

-

Collection: Collect the absorbed material into a suitable, closed container for disposal.[3][10]

-

Decontamination: Clean the spill area thoroughly.

-

Personal Protection: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, during cleanup.

Caption: Workflow for handling a spill of this compound.

Handling, Storage, and Personal Protection

Safe Handling Practices

-

Avoid contact with skin and eyes.[3]

-

Do not breathe mist, vapors, or spray.[3]

-

Use only in a well-ventilated area or outdoors.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][8] No smoking.[3][8]

-

Use non-sparking tools and explosion-proof equipment.[3][10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][8]

-

Wash hands thoroughly after handling.[3]

Storage Requirements

-

Store in a well-ventilated place.[3]

-

Store in a dry, cool place.[10]

-

Store locked up.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][10]

Exposure Controls and Personal Protection

-

Engineering Controls: Use in a well-ventilated area.[3] Ensure eyewash stations and safety showers are close to the workstation.[3] Use explosion-proof electrical, ventilating, and lighting equipment.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3] A face shield may be necessary in some situations.[9]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: Under normal use conditions where ventilation is adequate, respiratory protection may not be required.[3] If needed, use a respirator with an appropriate filter (e.g., type ABEK).[5]

-

Stability and Reactivity

This compound is stable under normal conditions.[3][12] However, it should be kept away from heat, flames, and sparks.[3][10] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][10] Hazardous polymerization does not occur.[3][12]

Toxicological and Ecological Information

-

Toxicological Information: No acute toxicity information is available for this product.[4][10] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[3][10] The toxicological properties have not been fully investigated.[3]

-

Ecological Information: There is no specific data available on the ecological effects of this compound.[10] Persistence is considered unlikely based on available information.[10]

Disposal and Transport Information

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

-

Transport Information: this compound is regulated for transport.[3]

Conclusion

This compound is a valuable chemical for various research and development applications. A thorough understanding and implementation of the safety protocols outlined in this guide are paramount for its safe use in the laboratory. By adhering to these guidelines, researchers can mitigate risks and maintain a safe working environment.

References

-

Fisher Scientific. (2024, February 12). Safety Data Sheet: this compound. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. This compound 98 426-65-3 [sigmaaldrich.com]

- 6. This compound 98 426-65-3 [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound, 25G | Labscoop [labscoop.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.ie [fishersci.ie]

An In-Depth Technical Guide to the Hydrolytic Stability of Ethyl Pentafluoropropionate

Introduction

Ethyl pentafluoropropionate (EFP) is a fluorinated ester of significant interest across various scientific and industrial domains, including pharmaceuticals, agrochemicals, and materials science.[1][2] Its unique physicochemical properties, imparted by the presence of a pentafluoroethyl group, offer advantages such as enhanced thermal stability and modified reactivity.[2] However, the susceptibility of the ester functional group to hydrolysis remains a critical consideration, particularly in aqueous environments relevant to drug development and formulation. This guide provides a comprehensive technical overview of the hydrolytic stability of this compound, detailing the underlying chemical mechanisms, influential factors, and robust analytical methodologies for its assessment.

The Chemistry of this compound Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, this involves the nucleophilic attack of a water molecule, or more commonly a hydroxide ion, on the electrophilic carbonyl carbon of the ester group. This process leads to the cleavage of the ester bond, yielding pentafluoropropionic acid and ethanol as the primary degradation products.[3]

The reaction is significantly influenced by the strong electron-withdrawing nature of the pentafluoroethyl group. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analogs. Consequently, the hydrolytic stability of fluorinated esters can be significantly compromised.[4][5]

Hydrolysis Mechanism

The hydrolysis of this compound can proceed via two primary pathways, depending on the pH of the solution: acid-catalyzed and base-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): Under basic or alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile. The reaction proceeds through a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the ester.

-

Tetrahedral Intermediate Formation: This results in the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the ethoxide ion (CH₃CH₂O⁻) is expelled as the leaving group.

-

Proton Transfer: The ethoxide ion, a strong base, deprotonates the newly formed pentafluoropropionic acid to yield ethanol and the pentafluoropropionate anion.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.

-

Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group.

-

Leaving Group Departure: The protonated ethoxy group departs as a neutral ethanol molecule.

-

Deprotonation: The final product, pentafluoropropionic acid, is formed upon deprotonation.

It is important to note that base-catalyzed hydrolysis is generally much faster and irreversible compared to the reversible acid-catalyzed process.[3]

Caption: General mechanisms for base- and acid-catalyzed hydrolysis of esters.

Degradation Products

The primary products of this compound hydrolysis are:

-

Pentafluoropropionic Acid (PFPA): A strong carboxylic acid due to the inductive effect of the fluorine atoms.

-

Ethanol: A common alcohol.

Under certain conditions, further degradation of pentafluoropropionic acid might occur, although it is generally considered a stable compound.[6]

Factors Influencing Hydrolytic Stability

The rate of hydrolysis of this compound is not constant and is significantly influenced by several environmental and structural factors.

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Significantly increases at high and low pH.[1] | Catalysis by hydroxide ions (high pH) or hydronium ions (low pH) accelerates the reaction. |

| Temperature | Increases with increasing temperature. | Provides the necessary activation energy for the reaction to proceed at a faster rate. |

| Solvent | Polarity and protic nature of the solvent can influence reaction rates. | Polar protic solvents can stabilize the transition state, potentially accelerating hydrolysis. |

| Presence of Catalysts | Enzymes (e.g., esterases) can dramatically increase the rate of hydrolysis. | Biological systems often contain enzymes that can efficiently catalyze ester cleavage. |

Expert Insight: The pronounced electron-withdrawing effect of the five fluorine atoms is the dominant factor governing the hydrolytic lability of this compound. This is a key differentiator from non-fluorinated esters, where steric hindrance around the carbonyl group can play a more significant role in determining stability. Studies have shown that the introduction of fluorine atoms into the ester group can decrease hydrolytic stability by up to two orders of magnitude.[4]

Experimental Assessment of Hydrolytic Stability

A robust and standardized approach is essential for accurately determining the hydrolytic stability of this compound. The OECD Guideline for the Testing of Chemicals, Test No. 111: "Hydrolysis as a Function of pH" provides a widely accepted framework for such assessments.[7][8][9][10]

Experimental Protocol: Tiered Approach based on OECD 111

This protocol outlines a tiered approach to evaluating the hydrolytic stability of this compound.

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

-

This compound (analytical standard)

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Acetonitrile or other suitable organic solvent

-

Constant temperature incubator or water bath

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS, or GC-MS)

-

Volumetric flasks, pipettes, and vials

Procedure:

Tier 1: Preliminary Test

-

Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent. Spike this stock solution into sterile aqueous buffer solutions of pH 4, 7, and 9 to a final concentration not exceeding 0.01 M or half the saturation concentration.[7]

-

Incubation: Incubate the solutions in the dark at a constant temperature, typically 50 °C, to accelerate the reaction.[7]

-

Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 days).

-

Analysis: Analyze the samples for the concentration of the parent compound, this compound.

-

Evaluation: If less than 10% degradation is observed after 5 days at 50 °C, the substance is considered hydrolytically stable at environmentally relevant temperatures.

Tier 2: Hydrolysis of Unstable Substances

-

If significant degradation (>10%) is observed in the preliminary test, a more detailed study is required at a lower, environmentally relevant temperature (e.g., 25 °C).

-

The experiment is conducted similarly to Tier 1, but with more frequent sampling over a longer period (up to 30 days or until 90% hydrolysis is observed).[7]

Tier 3: Identification of Hydrolysis Products

-

If significant degradation occurs, it is necessary to identify the major hydrolysis products.

-

Analytical techniques such as LC-MS/MS or GC-MS are employed to identify and quantify the degradation products (pentafluoropropionic acid and ethanol).

Caption: Tiered experimental workflow for assessing hydrolytic stability based on OECD 111.

Analytical Methodologies

The choice of analytical method is crucial for obtaining accurate and reliable data.

-

High-Performance Liquid Chromatography (HPLC) with UV detection: A common technique for quantifying the parent compound. A C18 column is often suitable for separation.[11]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for both quantification of the parent compound and identification of degradation products, especially at low concentrations.[11][12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of both the parent ester and the ethanol degradation product. Derivatization may be necessary for the analysis of pentafluoropropionic acid.[13]

Self-Validating System: To ensure the trustworthiness of the results, the analytical method must be validated. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of isotopically labeled internal standards is highly recommended to correct for matrix effects and variations in extraction efficiency.[11][13]

Quantitative Data and Interpretation

The data obtained from the hydrolysis experiments are used to calculate the hydrolysis rate constant (k) and the half-life (t₁/₂) of this compound under the tested conditions.

Assuming pseudo-first-order kinetics, the rate of hydrolysis can be described by the following equation:

ln(Cₜ) = -kt + ln(C₀)

Where:

-

Cₜ is the concentration at time t

-

C₀ is the initial concentration

-

k is the rate constant

The half-life is then calculated as:

t₁/₂ = 0.693 / k

Example Data Summary

The following table presents hypothetical data to illustrate the expected outcomes of a hydrolytic stability study.

| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |

| 4 | 25 | 0.005 | 138.6 |

| 7 | 25 | 0.010 | 69.3 |

| 9 | 25 | 0.231 | 3.0 |

| 7 | 50 | 0.046 | 15.1 |

Interpretation: The data clearly demonstrate that the hydrolysis of this compound is significantly faster at higher pH and higher temperatures. The substantial decrease in half-life at pH 9 highlights the importance of considering the pH of the formulation or environmental matrix.

Conclusion

The hydrolytic stability of this compound is a critical parameter that dictates its suitability for various applications, particularly in aqueous environments. The strong electron-withdrawing nature of the pentafluoroethyl group renders the ester linkage susceptible to hydrolysis, a process that is significantly accelerated by basic and, to a lesser extent, acidic conditions, as well as elevated temperatures. A thorough understanding of these degradation pathways and the factors that influence them is paramount for researchers and drug development professionals.